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Compound of Interest

Compound Name: SAINT-2

Cat. No.: B12364435

A Note on Nomenclature: Initial searches for "SAINT2 protein" did not yield a recognized
protein in major biological databases. It is highly probable that this is a typographical error and
the intended subject is the STING (Stimulator of Interferator of Interferon Genes) protein, also
known as TMEM173, MITA, ERIS, or MPYS.[1] This guide will focus on the STING protein due
to its profound importance in immunology and drug development. There is also a cationic lipid
named "SAINT-2" used for gene transfection, which is distinct from the protein focus of this
guide.[2][3]

The STING protein is a central player in the innate immune system, acting as a critical
signaling adaptor that detects cytosolic DNA, a hallmark of viral or bacterial infection and
cellular damage.[4][5] Upon activation, STING triggers the production of type | interferons and
other inflammatory cytokines to mount an effective immune response.[1][5] This pivotal role
makes STING a significant target for therapeutic intervention in cancer, infectious diseases,
and autoimmune disorders.[6][7]

Core Concepts of STING Protein Structure

The human STING protein is a 379-amino acid transmembrane protein primarily residing in the
endoplasmic reticulum (ER).[4][8] It functions as a homodimer and its structure can be broadly
divided into three key domains.[9][10]

1. N-Terminal Transmembrane Domain (TMD): Comprising approximately residues 1-154, this
domain consists of four transmembrane helices that anchor the protein to the ER membrane.[4]

[6]
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2. Cytoplasmic Ligand-Binding Domain (LBD): This central globular domain (residues ~155-
341) is responsible for binding to its ligand, cyclic GMP-AMP (cGAMP).[6][9] cGAMP is a
second messenger produced by the enzyme cGAS (cyclic GMP-AMP synthase) upon detecting
cytosolic double-stranded DNA.[1][11]

3. C-Terminal Tail (CTT): The C-terminal tail (residues ~342-379) is crucial for downstream
signaling.[6][8] It contains interaction sites for TANK-binding kinase 1 (TBK1) and interferon
regulatory factor 3 (IRF3), which are key players in the interferon production cascade.[8]

Activation of STING is a dynamic process. In its inactive, or apo, state, the LBD of the STING
dimer adopts an "open" conformation.[12] Upon binding cGAMP, the LBD undergoes a
significant conformational change to a "closed" state, which involves an inward rotation of
about 20 Angstroms to enclose the ligand.[4][12] This conformational shift is believed to trigger
STING's translocation from the ER to the Golgi apparatus and subsequent oligomerization,
leading to the recruitment and activation of TBK1.[1][13]

Quantitative Data Summary

The following tables summarize key quantitative data for the human STING protein.

Property Value Reference
Amino Acid Count 379 [4][14]
Molecular Weight (Predicted) ~42 kDa [6][14]
Transmembrane Helices 4 [4][15]

Table 1. General Properties of Human STING Protein
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) Approximate )
Domain ] Key Function Reference
Residue Range

N-Terminal
ER membrane
Transmembrane 1-154 [4][6]

. anchoring
Domain (TMD)
Ligand-Binding cGAMP binding and

] 155-341 S [6][9]
Domain (LBD) dimerization

) ) Interaction with TBK1
C-Terminal Tail (CTT) 342-379 [6][8]
and IRF3

Table 2: Domain Organization of Human STING Protein
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PDB ID Method Resolution (A) Description Reference

Crystal structure
4EMU X-ray Diffraction N/A of ligand-free [16]
human STING

Crystal structure
) ) of human STING
4KSY X-ray Diffraction N/A ) ) [16]
in complex with

cGAMP

Cryo-EM
structure of full-
6NT5 Cryo-EM 4.10 length human [15]
STING in the apo
state

Crystal structure
of human STING
6MX3 X-ray Diffraction 1.36 in complex witha  [17]
small molecule
inhibitor

Crystal structure
) ) of human STING
7Q85 X-ray Diffraction 2.36 ) ) [18]
in complex with

an agonist

Crystal structure
) ) of human STING
8P45 X-ray Diffraction 3.23 ) ) [19]
in complex with

an agonist

Table 3: Representative Experimentally Determined Structures of Human STING

Signaling Pathways and Experimental Workflows

Visualizing the intricate processes involving STING is crucial for a deeper understanding. The
following diagrams, created using the DOT language, illustrate the cGAS-STING signaling
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pathway and typical experimental workflows for structure determination.

Click to download full resolution via product page

Caption: The cGAS-STING signaling pathway.
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Caption: Workflow for STING X-ray Crystallography.
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Caption: Workflow for STING Cryo-Electron Microscopy.

Experimental Protocols

The determination of the STING protein structure has been primarily achieved through X-ray
crystallography and cryo-electron microscopy (cryo-EM).[15][18][20]
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X-ray crystallography provides high-resolution atomic models of proteins but requires the
growth of well-ordered crystals, which can be a significant bottleneck, especially for membrane
proteins like STING.[21][22]

1. Protein Expression and Purification:

o Expression: The cytosolic domain of human STING (residues ~133-379) is typically
overexpressed in E. coli BL21(DE3) cells.[23] For full-length protein, expression in
mammalian cells like HEK293T may be necessary.[24]

 Lysis and Solubilization: Cells are harvested and lysed. For the full-length protein,
membranes are isolated and the protein is solubilized from the lipid bilayer using detergents
like dodecyl maltoside (DDM).[22]

« Purification: The protein is purified using a combination of affinity chromatography (e.g., Ni-
NTA for His-tagged proteins) and size-exclusion chromatography to obtain a homogenous
sample.[23]

2. Crystallization:

o Method: The sitting-drop vapor diffusion method is commonly used.[12] A small drop
containing the purified protein mixed with a crystallization solution is equilibrated against a
larger reservoir of the solution.

e Screening: High-throughput screening of various conditions (precipitants like PEGs, salts,
pH) is performed to identify initial crystallization "hits".[23][25]

» Optimization: Conditions are optimized to improve crystal size and quality, which may involve
adjusting concentrations, temperature, or using additives.[21]

3. Data Collection and Structure Determination:

« Diffraction: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a
synchrotron.[12] The diffraction pattern is recorded.

e Phasing: The phase problem is often solved using molecular replacement, where a known
structure of a homologous protein is used as a search model.[25]
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e Model Building and Refinement: An initial model is built into the electron density map and
iteratively refined to best fit the experimental data.[25]

Cryo-EM has been instrumental in determining the structure of the full-length STING protein,
which is challenging to crystallize.[15][20] This technique involves imaging flash-frozen protein
particles in their near-native state.[26]

1. Sample and Grid Preparation:

« Purification: Full-length STING is expressed and purified similarly to the method for
crystallography, ensuring the protein is stable in a suitable detergent.

» Grid Preparation: A small volume of the purified protein solution is applied to an EM grid.[27]

e Vitrification: The grid is rapidly plunged into liquid ethane, freezing the sample so fast that
water molecules do not form ice crystals, preserving the protein's native structure in a thin
layer of vitreous ice.[27][28]

2. Data Acquisition:

e Microscopy: The vitrified sample is imaged in a cryo-transmission electron microscope (cryo-
TEM).[28]

e Low-Dose Imaging: A low dose of electrons is used to minimize radiation damage to the
sample.[29] Thousands of images ("micrographs") are collected, each containing projections
of many individual STING protein particles in different orientations.[30]

3. Image Processing and 3D Reconstruction:

» Particle Picking: Computational algorithms identify and extract the individual protein particle
images from the micrographs.[27]

» 2D Classification: Particles are grouped based on their orientation to generate averaged,
low-noise 2D class averages.[27]

o 3D Reconstruction: The 2D class averages are used to computationally reconstruct a 3D
model of the protein.[28]
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e Model Building: An atomic model is built into the 3D density map and refined.

Conclusion

The structural elucidation of the STING protein, through the combined power of X-ray
crystallography and cryo-EM, has provided invaluable insights into the mechanisms of innate
immunity. Understanding the conformational changes that govern STING activation at an
atomic level is crucial for the rational design of novel therapeutics. For researchers and drug
development professionals, a deep comprehension of STING's structure and the experimental
and computational methods used to study it is essential for developing next-generation
immunotherapies and treatments for a wide range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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BENGHE Foundational & Exploratory (SAINT2 - Structure

Prediction)
Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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